An In-depth Technical Guide to the Chemical Properties and Structure of 3-Cyanoindole
An In-depth Technical Guide to the Chemical Properties and Structure of 3-Cyanoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanoindole, also known as 1H-indole-3-carbonitrile, is a vital heterocyclic organic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, characterized by an indole ring system substituted with a nitrile group at the C3 position, imparts a range of chemical properties that make it a valuable precursor and intermediate in the synthesis of numerous biologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of 3-cyanoindole, with a focus on experimental data and methodologies relevant to researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-cyanoindole are summarized in the table below, providing a quick reference for experimental planning and analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆N₂ | [1] |
| Molecular Weight | 142.16 g/mol | |
| Appearance | Light brown or light yellow powder | |
| Melting Point | 179-182 °C | |
| Boiling Point | 350 °C at 760 mmHg | |
| Solubility | Insoluble in water | [2] |
| CAS Number | 5457-28-3 |
Molecular Structure and Spectroscopic Data
The structural elucidation of 3-cyanoindole is paramount for understanding its reactivity and interactions with biological targets. The following sections detail its key spectroscopic features.
Spectroscopic Data Summary
| Spectroscopic Technique | Key Peaks/Signals |
| ¹H NMR | δ ~8.2 (br s, 1H, NH), δ ~7.8 (d, 1H), δ ~7.5 (d, 1H), δ ~7.3 (m, 2H) |
| ¹³C NMR | δ ~136, 129, 125, 123, 122, 120, 118, 112, 87 |
| Infrared (IR) Spectroscopy | ~3300-3400 cm⁻¹ (N-H stretch), ~2220 cm⁻¹ (C≡N stretch), ~1600-1450 cm⁻¹ (C=C aromatic stretch) |
| Mass Spectrometry (MS) | m/z 142 (M⁺), 115, 89 |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides protocols for the synthesis and a key reaction of 3-cyanoindole.
Synthesis of 3-Cyanoindole
Several synthetic routes to 3-cyanoindole have been reported. A common and effective method involves the direct cyanation of indole.
Protocol: Synthesis of 3-Cyanoindole from Indole using Chlorosulfonyl Isocyanate
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1 equivalent) in anhydrous acetonitrile.
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add chlorosulfonyl isocyanate (1.05 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
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Workup: Quench the reaction by the slow addition of water. The product will precipitate out of the solution.
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Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-cyanoindole.
Reactivity: Regiospecific Bromination
3-Cyanoindole undergoes electrophilic aromatic substitution. A notable reaction is its regiospecific bromination.[2]
Protocol: Bromination of 3-Cyanoindole
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Reaction Setup: In a round-bottom flask, dissolve 3-cyanoindole (1 equivalent) in a suitable solvent such as glacial acetic acid.
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Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Structure and Reactivity
Molecular Structure
Caption: Molecular structure of 3-Cyanoindole.
Mechanism of Electrophilic Bromination
The electrophilic bromination of 3-cyanoindole proceeds via a classic electrophilic aromatic substitution mechanism. The electron-withdrawing nature of the cyano group at the C3 position deactivates the pyrrole ring towards electrophilic attack. However, the benzene ring remains susceptible to substitution.
Caption: Mechanism of electrophilic bromination.
Biological Activity and Signaling Pathways
While 3-cyanoindole itself is primarily utilized as a synthetic intermediate, its derivatives have been extensively studied for their biological activities, particularly as kinase inhibitors. The indole scaffold is a common feature in many kinase inhibitors, and the introduction of a cyano group can influence binding affinity and selectivity.
Derivatives of 3-cyanoindole have been shown to inhibit various kinases involved in cell signaling pathways crucial for cell growth, proliferation, and survival. These pathways are often dysregulated in diseases such as cancer and inflammatory disorders.
Potential Signaling Pathway Modulation by 3-Cyanoindole Derivatives
Several key signaling pathways have been identified as targets for indole-based compounds, suggesting potential areas of investigation for novel 3-cyanoindole derivatives.
Caption: Potential signaling pathway modulation.
For instance, some indole derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell metabolism, growth, and survival.[3] Dysregulation of this pathway is a hallmark of many cancers. Additionally, the NF-κB signaling pathway, a key regulator of inflammation and immune responses, has been identified as a target for some indole-based compounds.[4][5] The development of 3-cyanoindole derivatives as specific inhibitors of kinases within these pathways represents a promising avenue for novel therapeutic agents.
Conclusion
3-Cyanoindole is a versatile and valuable molecule in the landscape of organic and medicinal chemistry. Its well-defined chemical properties, coupled with its reactivity and potential for derivatization, make it an important building block for the synthesis of complex and biologically active compounds. This guide provides a foundational understanding of its core characteristics to aid researchers and professionals in their pursuit of novel scientific discoveries and therapeutic innovations. Further exploration into the specific biological targets and signaling pathways modulated by novel 3-cyanoindole derivatives is a promising area for future research.
References
- 1. 3-Cyanoindole | C9H6N2 | CID 230282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyanoindole | 5457-28-3 [chemicalbook.com]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors for the Treatment of Cancer and Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
